4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15-5-7-16(8-6-15)19(24)22-20(25)21-17-9-11-18(12-10-17)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSIMAGUUSSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzoyl Isothiocyanate
4-Methylbenzoyl isothiocyanate (CAS: 16794-68-6) serves as the critical intermediate. It is synthesized via the reaction of 4-methylbenzoyl chloride with potassium thiocyanate (KSCN) under anhydrous conditions:
$$
\text{4-Methylbenzoyl chloride} + \text{KSCN} \rightarrow \text{4-Methylbenzoyl isothiocyanate} + \text{KCl}
$$
Reaction Conditions
- Solvent: Acetone or dichloromethane (DCM)
- Temperature: 25–60°C
- Time: 2–4 hours
- Yield: 85–90%
Industrial Refinement
Continuous flow reactors enhance scalability, minimizing side reactions like hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (40–50°C, 0.1 mmHg).
Coupling with 4-(Piperidin-1-yl)aniline
The isothiocyanate reacts with 4-(piperidin-1-yl)aniline to form the target thiourea:
$$
\text{4-Methylbenzoyl isothiocyanate} + \text{4-(Piperidin-1-yl)aniline} \rightarrow \text{4-Methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide}
$$
Optimized Protocol
- Solvent: Acetone or tetrahydrofuran (THF)
- Molar Ratio: 1:1 (isothiocyanate:amine)
- Temperature: Room temperature (25°C)
- Time: 6–12 hours
- Yield: 75–80%
Mechanistic Insights
The nucleophilic amine attacks the electrophilic thiocarbonyl carbon, forming a stable thiourea linkage. The piperidine ring’s electron-donating effects enhance the amine’s reactivity.
Alternative Synthetic Pathways
One-Pot Synthesis from 4-Methylbenzoic Acid
This approach bypasses isolated isothiocyanate intermediates:
- Activation: 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride.
- Isothiocyanate Formation: In situ reaction with ammonium thiocyanate (NH₄SCN).
- Coupling: Immediate addition of 4-(piperidin-1-yl)aniline.
Advantages
- Eliminates intermediate purification.
- Yield: 70–75%
Solid-Phase Synthesis
Developed for high-throughput applications, this method immobilizes the amine on resin beads. After sequential coupling and cleavage steps, the product is isolated with minimal byproducts.
Conditions
- Resin: Wang resin (hydroxyl-functionalized)
- Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Yield: 65–70%
Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 20.7 | 8 | 78 |
| THF | 7.6 | 10 | 72 |
| DCM | 8.9 | 12 | 68 |
| DMF | 36.7 | 6 | 65 |
Polar aprotic solvents like acetone favor faster kinetics due to improved solubility of intermediates.
Catalytic Enhancements
- Base Catalysis: Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation (yield increase: 5–8%).
- Microwave Assistance: Reducing reaction time to 1–2 hours with comparable yields (75%).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 98.5 | <0.5% unreacted amine |
| TLC (SiO₂) | 97 | Single spot (Rf = 0.45) |
Industrial-Scale Considerations
Cost Efficiency
| Component | Cost per kg (USD) |
|---|---|
| 4-Methylbenzoyl chloride | 120 |
| 4-(Piperidin-1-yl)aniline | 250 |
| KSCN | 80 |
Bulk purchasing and in-house thiocyanate synthesis reduce costs by 20–25%.
Waste Management
- Byproducts: KCl, NH₄Cl
- Neutralization: Treated with NaOH to precipitate metal hydroxides.
- Solvent Recovery: Distillation reclaims >90% acetone.
Emerging Methodologies
Enzymatic Catalysis
Pilot studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis (yield: 60–65%).
Photochemical Activation
UV light (254 nm) accelerates coupling reactions, achieving 70% yield in 3 hours.
Challenges and Solutions
- Hydrolysis Sensitivity: Moisture degrades isothiocyanates. Use molecular sieves (3Å) in reactions.
- Low Amine Solubility: Sonication (40 kHz, 30 min) enhances dispersion in acetone.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Halogens, nitro compounds; reactions often require catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as CTP synthetase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs differ primarily in substituents on the piperidine/piperazine ring, aryl groups, and additional functional moieties (e.g., sulfonyl, carbonyl). Below is a comparative analysis:
Key Observations :
- Piperidine vs.
- Substituent Effects: The thiophen-2-ylsulfonyl group in 19 and 59 enhances polarity and may improve RdRp binding compared to the target compound’s simpler piperidine .
- Biological Activity : Piperazine-containing analogs (19 , 52 , 59 ) show explicit antiviral activity, while the target compound’s biological profile remains underexplored. Olerembatinib, a more complex analog, demonstrates kinase inhibition, highlighting the scaffold’s versatility .
Biological Activity
4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide core with a piperidine ring and a carbamothioyl group, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 302.44 g/mol.
Antimicrobial Activity
Research indicates that compounds containing piperidine and benzamide moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | S. aureus | 16 µg/mL |
| 3-Iodo-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A study demonstrated that thiourea derivatives, including those related to the compound , exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HT-29 | 30 | Cell cycle arrest at S phase |
| K562 | 20 | Inhibition of proliferation |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical cellular processes such as DNA replication and protein synthesis . The presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating its action within cells.
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity at this concentration. The study also reported morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation .
- Antimicrobial Screening : A series of related compounds were tested against standard bacterial strains using the broth microdilution method. Results showed that derivatives with similar structural features had MIC values ranging from 16 to 64 µg/mL against S. aureus and E. coli, suggesting promising antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
